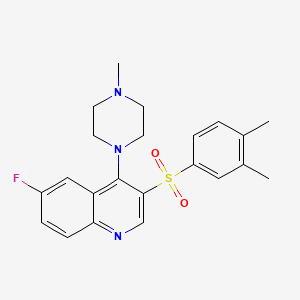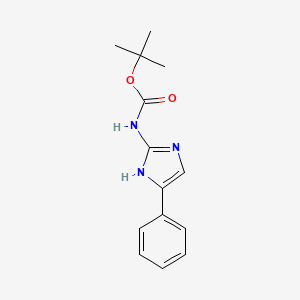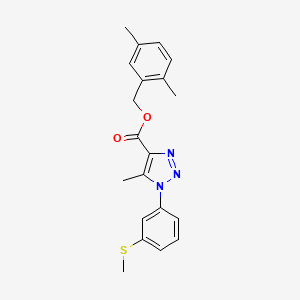![molecular formula C24H23N3O2S2 B2841103 N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291838-33-9](/img/structure/B2841103.png)
N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potent Dual Inhibitors
A study by Gangjee et al. (2008) discovered that derivatives of the compound act as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential in cancer therapy. The classical analogue showed significant inhibitory activity against both enzymes, suggesting the compound's scaffold is conducive to dual human TS-DHFR inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Insights
Research by Subasri et al. (2016) on similar compounds highlighted the folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation. This provides insights into the molecular structure, which could be crucial for designing drugs with specific target interactions (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized novel 4-substituted thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to doxorubicin on various human cancer cell lines. This suggests the compound's framework could be beneficial in developing new anticancer agents (Hafez & El-Gazzar, 2017).
Glutaminase Inhibitors
A related study by Shukla et al. (2012) on BPTES analogs, targeting the glutaminase enzyme, revealed that certain analogs retain potency and offer improved solubility compared to BPTES. This indicates that derivatives of the compound may serve as effective glutaminase inhibitors, potentially useful in cancer treatment by targeting glutamine metabolism (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Synthesis and Evaluation Methods
Research into the synthesis, structure, and antimicrobial activity of pyrimidine-triazole derivatives by Majithiya and Bheshdadia (2022) adds another dimension to the potential applications of the compound. The study provides a foundation for synthesizing compounds with potential antimicrobial properties, broadening the scope of research into the compound's applications (Majithiya & Bheshdadia, 2022).
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-17-10-7-9-16(3)21(17)26-20(28)14-31-24-25-18-12-13-30-22(18)23(29)27(24)19-11-6-5-8-15(19)2/h5-13H,4,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSZRARQLACJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)
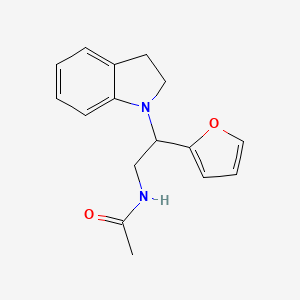
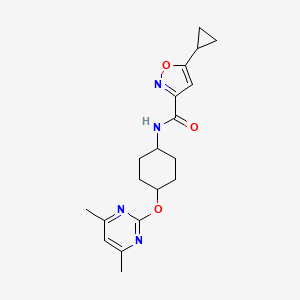
![9H-Fluoren-9-ylmethyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2841028.png)
![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)
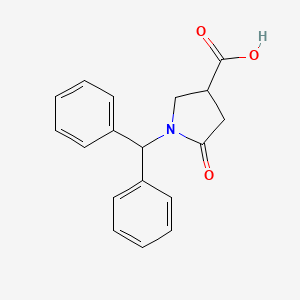
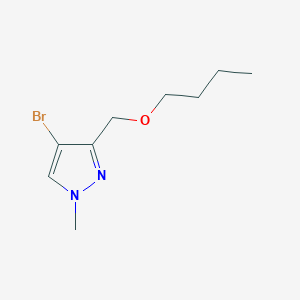
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2841035.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)
![(2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2841037.png)
